molecular formula C6HCl4NO B1463194 2,3,5-Trichloropyridine-4-carbonyl chloride CAS No. 1221791-81-6

2,3,5-Trichloropyridine-4-carbonyl chloride

Cat. No.: B1463194
CAS No.: 1221791-81-6
M. Wt: 244.9 g/mol
InChI Key: ODLHIOFZIWQERB-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6HCl4NO and a molar mass of 244.89 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of three chlorine atoms and a chloride functional group attached to the isonicotinoyl moiety.

Safety and Hazards

While specific safety data for 2,3,5-Trichloroisonicotinoyl chloride is not available, similar compounds are known to cause skin irritation and serious eye damage . It’s important to handle this compound with appropriate safety measures.

Future Directions

2,3,5-Trichloroisonicotinoyl chloride is primarily used for research purposes. Its future applications could potentially be explored in various fields of chemistry, depending on the results of ongoing research .

Preparation Methods

The synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method includes the reaction of isonicotinic acid with thionyl chloride (SOCl2) in the presence of a catalyst, resulting in the formation of the desired product along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

2,3,5-Trichloropyridine-4-carbonyl chloride can be compared with other chlorinated isonicotinoyl chlorides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,3,5-trichloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHIOFZIWQERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263798
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-81-6
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloro-4-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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